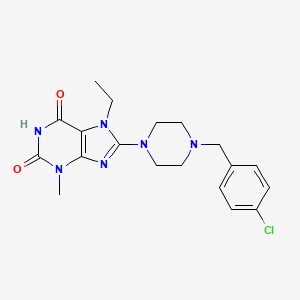

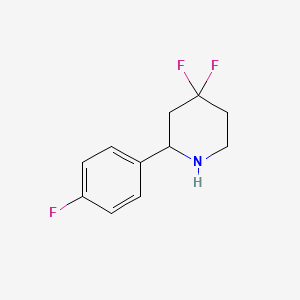

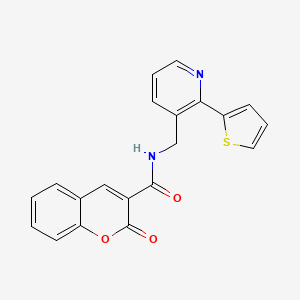

![molecular formula C19H22N2O4 B2797581 N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)furan-2-carboxamide CAS No. 921791-98-2](/img/structure/B2797581.png)

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)furan-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing different functional groups or building the ring structures. Common methods for synthesizing benzoxazepines involve cyclization reactions, where a linear precursor molecule is transformed into a cyclic structure . The specifics would depend on the exact structure of the compound.Chemical Reactions Analysis

The reactivity of the compound would depend on its exact structure. Generally, benzoxazepines can participate in a variety of reactions. For example, they can undergo substitution reactions, where one atom or group of atoms is replaced by another . The furan ring is an aromatic structure, and its reactivity is characterized by electrophilic aromatic substitution .Applications De Recherche Scientifique

Synthetic Methodologies and Heterocyclic Compound Development

Morita-Baylis-Hillman Reaction

Ahn, S. et al. (2012) demonstrated a synthetic method for dimethyl 2,3-dihydrobenzo[b]oxepine-2,4-dicarboxylates and methyl 2-(2-carbomethoxybenzo[b]furan-3-yl)propanoates via an intramolecular conjugate displacement reaction. This method highlights the versatility of synthesizing benzoxepine and furan derivatives, which are structurally related to the compound of interest (Ahn, S., Jang, S., Kim, Y. K., & Lee, K., 2012).

Benzimidazole Fused-1,4-Oxazepines Synthesis

Almansour, A. et al. (2016) synthesized benzimidazole-tethered oxazepine heterocyclic hybrids, providing insights into the synthesis and characterization of fused heterocyclic systems. These studies are crucial for understanding the structural and electronic properties of complex heterocycles (Almansour, A., Arumugam, N., Kumar, R. S., Soliman, S., Altaf, M., & Ghabbour, H., 2016).

Chemical Reactivity and Transformation

- Cascade Transformations: Ukhin, L. et al. (2015) explored cascade transformations of 3-(2-aminophenylamino)-5,5-dimethyl-2-cyclohexen-1-one, leading to complex structures demonstrating the potential for chemical reactivity and transformation studies in related compounds (Ukhin, L., Suponitsky, K., Shepelenko, E. N., Belousova, L. V., Popova, O. S., & Borodkin, G., 2015).

Novel Compound Synthesis

- Enaminone Precursors for Azines: Sanad, S. & Mekky, A. E. M. (2018) reported on enaminone compounds incorporating a dibromobenzofuran moiety as versatile precursors for novel azines, highlighting the synthesis of complex molecules with potential biological applications (Sanad, S. & Mekky, A. E. M., 2018).

Propriétés

IUPAC Name |

N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4/c1-4-9-21-14-11-13(20-17(22)16-6-5-10-24-16)7-8-15(14)25-12-19(2,3)18(21)23/h5-8,10-11H,4,9,12H2,1-3H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGMVAODVKAFVBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(C=CC(=C2)NC(=O)C3=CC=CO3)OCC(C1=O)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)furan-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 7-methyl-2-((4-nitrobenzyl)thio)-4-oxo-5-(pyridin-3-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2797498.png)

![1-[3-(Furan-2-ylmethyl)-4-methyl-2-phenylimino-1,3-thiazol-5-yl]ethanone](/img/structure/B2797500.png)

![Methyl 2-(2-(4-chlorophenoxy)acetamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2797503.png)

![N-[(1S,2R)-2-Hydroxycyclopentyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2797504.png)

![(E)-2-cyano-3-[5-(3-methoxyphenyl)-1H-pyrazol-4-yl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2797505.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2797508.png)

![9-cyclopropyl-3-(4-methoxyphenyl)-2-(trifluoromethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B2797511.png)

![1-(2-Chlorophenyl)-3-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]urea](/img/structure/B2797519.png)